molecular formula C17H20N2O4S3 B4917349 4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE

4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE

Cat. No.: B4917349
M. Wt: 412.6 g/mol
InChI Key: RSECOJCSSPLXBF-UHFFFAOYSA-N
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Description

4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE is a complex organic compound characterized by the presence of sulfonamide, pyrrolidine, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(methylsulfanyl)benzenesulfonamide, which is then reacted with 4-(pyrrolidine-1-sulfonyl)phenylamine under specific conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methylsulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S3/c1-24-15-6-10-16(11-7-15)25(20,21)18-14-4-8-17(9-5-14)26(22,23)19-12-2-3-13-19/h4-11,18H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSECOJCSSPLXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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